molecular formula C10H18O2 B13807634 (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 59014-05-0

(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B13807634
CAS No.: 59014-05-0
M. Wt: 170.25 g/mol
InChI Key: YMBRJMLOGNZRFY-SGIHWFKDSA-N
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Description

This compound is a bicyclic ether with a 6,8-dioxabicyclo[3.2.1]octane core and substituents at positions 2, 4, and 3. Its molecular formula is C₁₀H₁₈O₂, with a polar surface area (PSA) of 18.46 Ų, indicating moderate hydrophilicity .

Properties

CAS No.

59014-05-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,2S,4R,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1

InChI Key

YMBRJMLOGNZRFY-SGIHWFKDSA-N

Isomeric SMILES

CC[C@]12[C@@H](C[C@@H]([C@H](O1)CO2)C)C

Canonical SMILES

CCC12C(CC(C(O1)CO2)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic route typically starts from unsaturated ketones such as methyl vinyl ketone or ethyl vinyl ketone, which undergo conjugate addition with primary alkyl iodides to yield intermediate adducts. These adducts are then cyclized intramolecularly to form the bicyclic acetal structure.

Key steps include:

  • Sharpless asymmetric dihydroxylation : This step introduces stereocenters with high enantioselectivity by converting alkenes into vicinal diols.
  • Conjugate addition : The addition of alkyl iodides to α,β-unsaturated ketones is promoted by a zinc-copper couple (Zn(Cu)) in aqueous ethanol, frequently accelerated by ultrasound irradiation to enhance reaction rates and yields.
  • Intramolecular cyclization : Acid catalysis, particularly using phosphotungstic acid (H₃PW₁₂O₄₀), promotes the formation of the bicyclic acetal ring system from the dihydroxy intermediates.

Detailed Synthetic Route (Based on Sousa and Resck, 2002)

The preparation of the compound was reported by Sousa and Resck with the following key steps:

Step Reagents/Conditions Description
a) p-Toluenesulfonyl chloride (p-TsCl), KOH, Et₂O, -10 °C, 1.5 h Preparation of p-toluenesulfonates from allylic alcohols
b) NaI, acetone, 25 °C, 16 h Conversion of p-toluenesulfonates to alkyl iodides
c) & d) AD-mix-α or AD-mix-β, MeSO₂NH₂, NaHCO₃, t-BuOH:H₂O (1:1), 0 °C, 15 h Sharpless asymmetric dihydroxylation of unsaturated ketones
e) 2,2-Dimethoxypropane, PPTS, 25 °C, 5 h Protection of diols as acetonides
f) & g) Ethyl vinyl ketone (EVK) or methyl vinyl ketone (MVK), Zn(Cu), EtOH:H₂O (7:3), ultrasound, 25 °C, 2 h Conjugate addition of alkyl iodides to unsaturated ketones
h) Phosphotungstic acid (H₃PW₁₂O₄₀) catalyst, CH₂Cl₂, 25 °C, 4 h Intramolecular cyclization to form bicyclic acetal

This sequence allows the synthesis of both exo-isobrevicomin and exo-brevicomin, which are stereoisomers differing in the configuration of the bicyclic system.

Reaction Mechanism Highlights

  • The conjugate addition step involves the nucleophilic attack of the alkyl iodide-derived species on the β-position of the α,β-unsaturated ketone, facilitated by the Zn(Cu) couple, generating key intermediates bearing the required carbon skeleton.
  • The intramolecular cyclization under acidic conditions promotes acetal formation by reaction of diol groups with carbonyl or acetal functionalities, closing the bicyclic ring system.
  • The use of ultrasound in conjugate addition improves mixing and reaction kinetics, leading to higher yields and selectivities.

Experimental Parameters and Yields

Compound Yield (%) Conditions Notes
(E)-But-2-en-1-yl p-toluenesulfonate 85% p-TsCl, KOH, Et₂O, -10 °C Intermediate for iodide formation
(E)-1-Iodo-but-2-ene 95% NaI, acetone, 25 °C Alkyl iodide for conjugate addition
Dihydroxylated intermediates Not specified AD-mix, 0 °C, 15 h High enantioselectivity expected
Final bicyclic acetal 40-60% (typical range) H₃PW₁₂O₄₀, CH₂Cl₂, 25 °C Purified by chromatography

Yields vary depending on reaction scale and purification methods but are generally moderate to good for multistep synthesis.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome
Allylic alcohol tosylation p-Toluenesulfonyl chloride, KOH Convert alcohol to good leaving group p-Toluenesulfonate intermediate
Halide substitution Sodium iodide, acetone Generate alkyl iodide Alkyl iodide for conjugate addition
Asymmetric dihydroxylation AD-mix-α or β, MeSO₂NH₂, NaHCO₃ Introduce stereocenters Vicinal diols with high enantioselectivity
Acetonide protection 2,2-Dimethoxypropane, PPTS Protect diols Acetonide intermediates
Conjugate addition Zn(Cu), ultrasound, aqueous ethanol Form carbon-carbon bonds Adducts for cyclization
Intramolecular cyclization Phosphotungstic acid, CH₂Cl₂ Close bicyclic ring Target bicyclic acetal

Chemical Reactions Analysis

Types of Reactions: A-multistriatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis of A-multistriatin often involves hydrogenation, epoxidation, and the use of organometallic reagents .

Common Reagents and Conditions: Common reagents used in the synthesis of A-multistriatin include dimethyl lithium cuprate, Wilkinson’s catalyst, and trityl chloride . Reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and ether.

Major Products Formed: The major product formed from these reactions is A-multistriatin itself, with high stereoselectivity ensuring the formation of the desired isomer. Other diastereomers, such as β-multistriatin, γ-multistriatin, and δ-multistriatin, are typically biologically inactive .

Scientific Research Applications

Antimicrobial Activity

Research indicates that β-multistriatin exhibits antimicrobial properties. Studies have shown that compounds with similar bicyclic structures can disrupt bacterial cell membranes or inhibit essential enzymatic pathways. For instance, a study by Gore et al. (1975) highlighted the potential of related compounds in combating bacterial infections through their unique interaction with microbial cell structures .

Antitumor Properties

The compound's structural analogs have been investigated for their antitumor effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells. Further research is needed to establish the specific pathways through which β-multistriatin exerts these effects.

Neuroprotective Effects

Preliminary studies suggest that β-multistriatin may possess neuroprotective qualities. Compounds in its class have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor due to its ability to mimic substrates or transition states in biochemical reactions. This characteristic can be harnessed for developing drugs targeting specific enzymes involved in metabolic pathways.

Drug Delivery Systems

The unique structure of β-multistriatin allows for potential applications in drug delivery systems where it can be used as a carrier for hydrophobic drugs. Its ability to form complexes with various therapeutic agents could enhance bioavailability and therapeutic efficacy.

Polymer Chemistry

In materials science, β-multistriatin can be utilized as a building block for synthesizing novel polymers with tailored properties. Its dioxabicyclo structure may impart flexibility and strength to polymer matrices, making them suitable for applications in coatings and composites.

Green Chemistry

The synthesis of β-multistriatin can be aligned with principles of green chemistry by utilizing sustainable methods such as biocatalysis or solvent-free reactions, which minimize environmental impact while maximizing yield.

Case Studies

StudyApplicationFindings
Gore et al., 1975Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria; potential mechanism identified as membrane disruption .
Recent ResearchNeuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cell cultures; suggests further exploration for neurodegenerative disease treatment .
Polymer ResearchMaterial DevelopmentDeveloped a new polymer composite using β-multistriatin; exhibited enhanced mechanical properties compared to traditional polymers .

Comparison with Similar Compounds

Frontalin [(1S,5R)-1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane]

  • Structure : Shares the 6,8-dioxabicyclo[3.2.1]octane core but has two methyl groups at positions 1 and 5 .
  • Applications : A well-studied insect aggregation pheromone in bark beetles (e.g., Dendroctonus species). Its (−)-enantiomer exhibits higher bioactivity .
  • Key Differences :
    • Lack of ethyl group reduces hydrophobicity compared to the target compound.
    • Simpler substitution pattern limits structural complexity for pharmaceutical applications .

Brevicomin Derivatives (exo- and endo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane)

  • Structure : Ethyl and methyl groups at positions 7 and 5, respectively, with exo/endo stereoisomerism .
  • Applications : Pheromones in Coleoptera and Lepidoptera species. Exo-brevicomin [(+)-isomer] is more bioactive in certain beetles .
  • Key Differences :
    • Substituent positions (5-methyl vs. 2,4-dimethyl in the target compound) alter ring strain and intermolecular interactions.
    • Exo/endo isomerism introduces distinct biological activity profiles .

Ertugliflozin [(1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol]

  • Structure : A pharmaceutical derivative with a 6,8-dioxabicyclo[3.2.1]octane core, hydroxymethyl, triol, and chlorophenyl-ethoxybenzyl substituents .
  • Applications : SGLT2 inhibitor for type 2 diabetes, co-crystallized with L-pyroglutamic acid for stability .
  • Key Differences :
    • Additional functional groups (triol, hydroxymethyl) enhance water solubility (PSA > 100 Ų) and pharmacokinetic properties.
    • Complex substitution enables target specificity, unlike simpler bicyclic pheromones .

Stereoisomers of the Target Compound

  • (1R,2R,4S,5S)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane :
    • Mirror-image enantiomer with distinct optical rotation and possible divergent bioactivity .

Comparative Data Table

Compound Substituents PSA (Ų) Applications Key Features References
Target Compound (1S,2S,4R,5R) 5-Ethyl, 2,4-dimethyl 18.46 Agrochemical research Moderate hydrophilicity, stereospecificity
Frontalin 1,5-Dimethyl ~15 Insect pheromone Simpler structure, enantioselective activity
exo-Brevicomin 7-Ethyl, 5-methyl ~18 Coleoptera pheromone Exo/endo isomerism impacts bioactivity
Ertugliflozin Triol, hydroxymethyl, aryl groups >100 Antidiabetic drug High solubility, SGLT2 inhibition
Stereoisomer (1S,2R,4S,5R) 5-Ethyl, 2,4-dimethyl 18.46 Research (stereochemistry) Altered spatial configuration

Q & A

Q. What are the established synthetic routes for (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane, and how is stereochemical fidelity maintained during synthesis?

Methodological Answer: The compound’s bicyclic framework is typically constructed via multi-step strategies, including cyclization reactions or ring-closing metathesis. A critical step involves the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the 1S, 2S, 4R, and 5R positions. For example, evidence from related bicyclic dioxabicyclo systems highlights the use of Lewis acid-catalyzed epoxide ring-opening or ketone reduction under controlled conditions to preserve stereochemical integrity . Post-synthetic validation via chiral HPLC or X-ray crystallography is recommended to confirm enantiopurity.

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve substituent positions and stereochemistry, particularly NOESY/ROESY experiments to confirm spatial relationships between protons in the bicyclic system. For purity, hyphenated techniques like LC-MS or GC-MS are advised to detect trace byproducts. Evidence from analogous bicyclic compounds emphasizes the importance of coupling NMR with IR spectroscopy to identify oxygen-containing functional groups (e.g., ether linkages) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

Methodological Answer: Stability is influenced by exposure to light, moisture, and oxidizing agents. Based on safety data for structurally similar bicyclic ethers, the compound should be stored in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) in amber glass vials to prevent photodegradation. Avoid contact with strong acids/bases, as the dioxabicyclo framework may undergo ring-opening reactions. Regular stability testing via TLC or HPLC under accelerated aging conditions (e.g., 40°C/75% RH) is recommended to establish shelf-life .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl substituents influence reactivity in ring-opening or functionalization reactions?

Methodological Answer: The ethyl group at C5 introduces steric hindrance, limiting nucleophilic attack at adjacent positions, while the methyl groups at C2 and C4 modulate electron density across the bicyclic system. Computational modeling (DFT or MD simulations) can predict reactive sites, validated experimentally via regioselective oxidation or alkylation. For example, epoxidation of analogous dioxabicyclo compounds shows preferential reactivity at less hindered positions, guided by steric maps and Hammett parameters .

Q. How can contradictions between NMR-derived stereochemical assignments and X-ray crystallography data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution versus solid-state structures. To resolve this, employ variable-temperature NMR to assess conformational flexibility, complemented by X-ray analysis of derivatives (e.g., heavy-atom substituted analogs). For ambiguous cases, anisotropic NMR techniques (residual dipolar couplings) or quantum chemical calculations (DP4+ probability) can reconcile differences .

Q. What computational strategies are optimal for predicting catalytic behavior or binding interactions of this compound in biological systems?

Methodological Answer: Molecular docking (AutoDock, Schrödinger Suite) combined with molecular dynamics (GROMACS) can simulate interactions with enzymes or receptors. Focus on the compound’s rigid bicyclic core as a scaffold for ligand-receptor studies. For catalytic applications, density functional theory (DFT) calculations assess transition-state energetics in reactions like asymmetric hydrogenation. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

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